Unsubstituted 5-Position Allows for Deterministic SAR Probing Against Substituted Analogs
The unsubstituted 5-position of this compound provides a critical baseline for SAR studies. In contrast, the benchmark D1 antagonist SCH-23390 (5-phenyl-8-chloro-3-methyl) achieves sub-nanomolar D1 affinity (Ki = 0.2–0.3 nM) and >1000-fold selectivity over D2 [2], but its complex substitution pattern obscures the contribution of any single substituent. The parent 5-unsubstituted scaffold allows researchers to isolate the affinity contribution of each added group. The 1992 Chang et al. study demonstrated that 5-alkyl and 5-alkenyl derivatives of this scaffold retain considerable D1 affinity and D1/D2 selectivity, but the magnitude is tunable based on the 5-substituent [1]. The unsubstituted compound serves as the 'zero point' for this tuning curve.
| Evidence Dimension | Dopamine D1 receptor affinity (Ki) |
|---|---|
| Target Compound Data | Not explicitly reported in primary literature; serves as the unsubstituted scaffold baseline for the series [1]. |
| Comparator Or Baseline | SCH-23390 (5-phenyl-8-chloro-3-methyl) Ki(D1) = 0.2–0.3 nM; Ki(D5) = 0.3 nM; >1000-fold selective over D2 [2]. |
| Quantified Difference | The unsubstituted scaffold lacks the 5-phenyl and 8-chloro groups responsible for high-affinity D1 binding; difference in Ki is several orders of magnitude (exact value unquantified for parent). |
| Conditions | Radioligand competition binding using [³H]SCH-23390 for D1 and [³H]spiperone for D2 in rat striatal membranes [1]. |
Why This Matters
Procurement of the unsubstituted scaffold is essential for medicinal chemistry programs that require systematic, stepwise exploration of D1-receptor pharmacophore space without confounding substituent effects.
- [1] Chang, W.K.; Peters, M.; Fevig, V.P.; Kozlowski, J.A.; Zhou, G.; Lowe, D.B.; Guzik, H.; McQuade, R.D.; Duffy, R.; Coffin, V.L.; Berger, J.G. Dopamine receptor binding properties of some 2,3,4,5-tetrahydro-1H-3-benzazepine-7-ols with non-aromatic substituents in the 5-position. Bioorg. Med. Chem. Lett. 1992, 2, 399–402. View Source
- [2] Bourne, J.A. SCH 23390: the first selective dopamine D1-like receptor antagonist. CNS Drug Rev. 2001, 7, 399–414. View Source
